![molecular formula C14H9F3N2O3 B5588876 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 5354-60-9](/img/structure/B5588876.png)

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” often involves complex organic reactions, including nitration, amide formation, and the introduction of trifluoromethyl groups. These processes can be achieved through various strategies, such as direct functionalization of benzene derivatives or coupling reactions involving halogenated intermediates and corresponding amides or acids (Leifert & Studer, 2023).

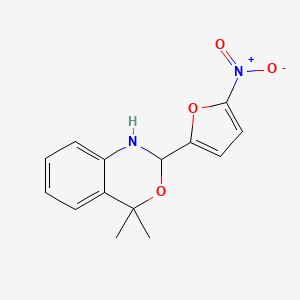

Molecular Structure Analysis

The molecular structure of compounds like “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” is characterized by the presence of nitro, trifluoromethyl, and benzamide functional groups attached to a benzene ring. These groups significantly influence the electronic distribution, conformational stability, and intermolecular interactions of the molecule, impacting its reactivity and physical properties (Moskalik, 2023).

Chemical Reactions and Properties

The chemical behavior of “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” can be anticipated based on the reactivity of its functional groups. The nitro group makes the compound susceptible to reduction reactions, potentially leading to the formation of amines. The trifluoromethyl group contributes to the molecule's electronegativity, affecting its interaction with nucleophiles and electrophiles. The amide linkage may participate in hydrolysis under acidic or basic conditions, altering the compound's structure and functionality (Pietra & Vitali, 1972).

Scientific Research Applications

Corrosion Inhibition

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide derivatives have been studied for their corrosion inhibition properties. Electron withdrawing and releasing substituents on N-Phenyl-benzamide derivatives influence their inhibition efficiency against mild steel corrosion in acidic environments. These compounds demonstrate a high efficiency in preventing corrosion, with experimental and computational studies supporting their effectiveness. The mode of adsorption on metal surfaces suggests a significant barrier against corrosive dissolution, supported by surface analysis and theoretical studies (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been elucidated, revealing insights into its molecular and crystallographic properties. This compound crystallizes in an orthorhombic space group, displaying a significant dihedral angle between the aromatic rings, contributing to its chemical reactivity and potential applications in material science and drug design (Saeed et al., 2008).

Polymer Synthesis

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been utilized in the synthesis of polymers with specific properties. For example, aromatic polyamides with defined molecular weights and low polydispersity have been synthesized, demonstrating the compound's utility in creating materials with tailored characteristics. This includes the creation of block copolymers, showcasing its role in advancing polymer chemistry and materials science (Yokozawa et al., 2002).

Chemosensors for Cyanide Detection

Derivatives of 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them useful for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and analytical chemistry (Sun et al., 2009).

Electronic Device Applications

In the field of molecular electronics, a molecule containing a nitroamine redox center, which is structurally related to 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, exhibited remarkable properties. This includes negative differential resistance and a significant on-off peak-to-valley ratio, underlining the potential of such compounds in developing advanced electronic devices (Chen et al., 1999).

properties

IUPAC Name |

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUOUXZJAHZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968296 |

Source

|

| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |

CAS RN |

5354-60-9 |

Source

|

| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)

![[4-(2-furoyl)-1,4-diazepan-1-yl][4-(methylthio)phenyl]acetic acid](/img/structure/B5588861.png)